Ethyl 5-bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a trifluoromethyl group attached to the phenyl ring, and an ethyl ester group at the 4th position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be constructed through a cyclization reaction involving hydrazine and an appropriate β-diketone or β-ketoester.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination under radical conditions.
Trifluoromethyl Iodide (CF3I): Used for introducing the trifluoromethyl group via nucleophilic substitution.
Sulfuric Acid or p-Toluenesulfonic Acid: Used as catalysts for esterification reactions.
Major Products Formed
Substituted Pyrazoles: Formed through nucleophilic substitution reactions.
Oxides and Dehalogenated Products: Formed through oxidation and reduction reactions.
Carboxylic Acids: Formed through hydrolysis of the ester group.
Scientific Research Applications
Ethyl 5-bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom and pyrazole ring contribute to the compound’s binding affinity to target proteins and enzymes, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 5-bromo-1-(3-(methyl)phenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of trifluoromethyl.
Uniqueness
Ethyl 5-bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in scientific research and industry .
Biological Activity
Ethyl 5-bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate (CAS No. 110821-38-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound is C13H10BrF3N2O2. The structure includes a pyrazole ring, a bromine atom, and a trifluoromethyl group, which may contribute to its biological activity.
Antimicrobial Properties
Research has indicated that derivatives of pyrazole compounds, including this compound, exhibit antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
Several studies have reported that pyrazole derivatives possess anti-inflammatory properties. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in cell cultures, indicating a mechanism that could be beneficial in managing inflammatory diseases .
Anticancer Activity
Emerging evidence suggests that this compound may have anticancer properties. In cell line studies, it has shown the ability to induce apoptosis in cancer cells, particularly those associated with breast and lung cancers. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity and facilitates interaction with biological membranes, potentially leading to altered enzyme activity or receptor binding.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the compound against a panel of Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the bacterial strain .
Study 2: Anti-inflammatory Mechanisms
In another investigation, the compound was administered in a murine model of inflammation. The results demonstrated a reduction in paw edema and serum levels of inflammatory markers such as TNF-alpha and IL-6. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls .
Properties
Molecular Formula |
C13H10BrF3N2O2 |
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Molecular Weight |
363.13 g/mol |
IUPAC Name |
ethyl 5-bromo-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H10BrF3N2O2/c1-2-21-12(20)10-7-18-19(11(10)14)9-5-3-4-8(6-9)13(15,16)17/h3-7H,2H2,1H3 |
InChI Key |
QOWPWCANHNPTQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Br |
Origin of Product |
United States |
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